molecular formula C21H27NO3 B2796644 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide CAS No. 496036-84-1

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide

Cat. No.: B2796644
CAS No.: 496036-84-1
M. Wt: 341.451
InChI Key: HTRKYEVZBHFUPB-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)-N-(2-propoxyphenyl)butanamide is a chemical compound characterized by its unique molecular structure, which includes a 2,4-dimethylphenoxy group and a 2-propoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenol and propoxyphenol derivatives. These intermediates are then reacted with butanoyl chloride under controlled conditions to form the final compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality. The process also includes purification steps, such as recrystallization or column chromatography, to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenol or amide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(2,4-Dimethylphenoxy)-2-methylaniline

  • 4-(2,4-Dimethylphenoxy)-2-methoxyphenylcarbohydrazonoic acid

  • 2,4-Dimethylphenol derivatives

Uniqueness: 4-(2,4-Dimethylphenoxy)-N-(2-propoxyphenyl)butanamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-4-13-24-20-9-6-5-8-18(20)22-21(23)10-7-14-25-19-12-11-16(2)15-17(19)3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKYEVZBHFUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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